



# Application Notes and Protocols: Angelic Anhydride Acylation of Alcohols

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Compound of Interest		
Compound Name:	Angelic Anhydride	
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### Introduction

Acylation of alcohols is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of ester-containing molecules with applications in pharmaceuticals, fragrances, and materials science. **Angelic anhydride**, the anhydride of angelic acid ((Z)-2-methyl-2-butenoic acid), is a reactive acylating agent that can be used to introduce the angeloyl group into various molecules. The angelate ester moiety is found in a number of natural products and pharmacologically active compounds, making this reagent a valuable tool in medicinal chemistry and drug development.

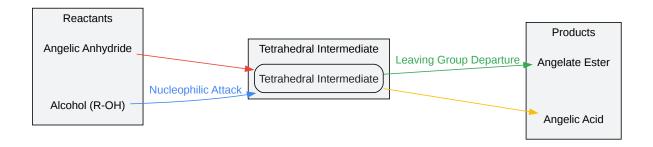
This document provides a detailed protocol for the acylation of alcohols using **angelic anhydride**. The information is based on established procedures for acylation with other acid anhydrides, adapted for the specific use of **angelic anhydride**.[1][2][3][4][5]

### **Reaction Mechanism**

The acylation of an alcohol with **angelic anhydride** proceeds via a nucleophilic acyl substitution mechanism. The alcohol, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the **angelic anhydride**. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating a molecule of angelic acid as a leaving group and forming the desired angelate ester. The reaction is often catalyzed by a base, such as



pyridine or 4-(dimethylamino)pyridine (DMAP), which activates the alcohol and neutralizes the angelic acid byproduct.



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Caption: Nucleophilic acyl substitution mechanism for **angelic anhydride** acylation.

## **Experimental Protocols**

General Protocol for the Acylation of a Primary Alcohol with Angelic Anhydride

This protocol is a general guideline and may require optimization for specific substrates.

#### Materials:

- · Primary alcohol
- Angelic Anhydride (CAS 94487-74-8)
- 4-(Dimethylamino)pyridine (DMAP) or other suitable base/catalyst
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine



- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography

#### Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv).
- Dissolve the alcohol in anhydrous dichloromethane (5-10 mL per mmol of alcohol).
- Add 4-(dimethylamino)pyridine (DMAP) (0.1-0.2 equiv).
- Cool the solution to 0 °C in an ice bath.
- Addition of Angelic Anhydride: In a separate flask, dissolve angelic anhydride (1.2-1.5 equiv) in a minimal amount of anhydrous dichloromethane.
- Add the angelic anhydride solution dropwise to the stirring alcohol solution at 0 °C.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.
  Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining anhydride and the angelic acid byproduct.
- Transfer the mixture to a separatory funnel and separate the layers.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.



 Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure angelate ester.

# **Data Presentation**

The following table summarizes representative yields for the acylation of various alcohols with acid anhydrides under different catalytic conditions. While specific data for **angelic anhydride** is limited, these examples provide a general expectation of reactivity and yields.

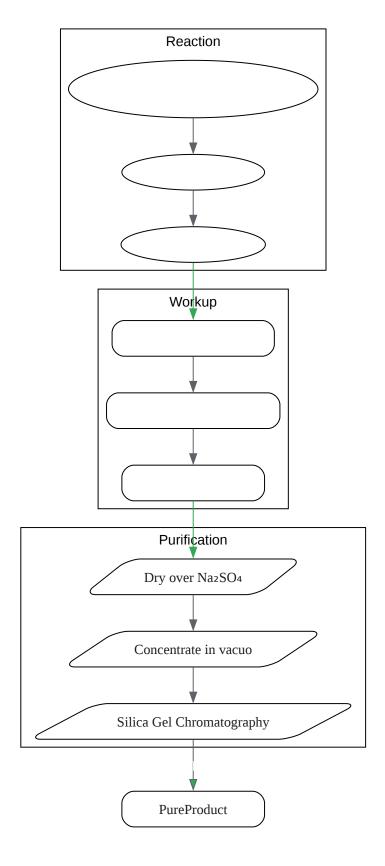
Alcohol Substrate	Acylating Agent	Catalyst (mol%)	Solvent	Temperat ure (°C)	Time (h)	Yield (%)
Benzyl Alcohol	Acetic Anhydride	DMAP (5)	DCM	RT	2	95
1-Octanol	Acetic Anhydride	Bi(OTf)₃ (1)	CH <sub>2</sub> Cl <sub>2</sub>	RT	0.5	98
Geraniol	Acetic Anhydride	None	None	60	7	>99
Phenol	Acetic Anhydride	NaHCO₃	Toluene	RT	24	>99
tert- Butanol	Pivalic Anhydride	Bi(OTf)₃ (5)	CH <sub>2</sub> Cl <sub>2</sub>	RT	2	91

Note: This data is representative of general acylation reactions and should be used as a guideline. Actual yields with **angelic anhydride** may vary depending on the substrate and reaction conditions.

# **Experimental Workflow**

The following diagram illustrates the general workflow for the **angelic anhydride** acylation of an alcohol, from reaction setup to the isolation of the pure product.





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Caption: General experimental workflow for **angelic anhydride** acylation.



## Safety and Handling

**Angelic anhydride** is expected to be corrosive and moisture-sensitive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store under an inert atmosphere and protect from moisture to prevent hydrolysis.

Disclaimer: The provided protocols are based on general procedures for acylation reactions with acid anhydrides and are intended as a starting point for the acylation of alcohols with **angelic anhydride**. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields and purity. Always consult relevant safety data sheets (SDS) before handling any chemicals.

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